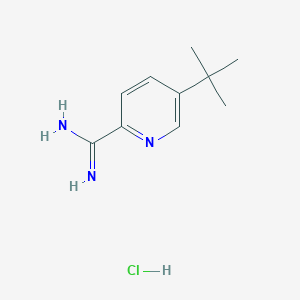
5-(tert-Butyl)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 5-(terc-butil)picolinimidamida es un compuesto químico con la fórmula molecular C10H16ClN3. Es un derivado de la picolinimidamida, que presenta un grupo terc-butilo en la posición 5 del anillo de piridina. Este compuesto se utiliza principalmente en investigación científica y tiene diversas aplicaciones en química, biología e industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 5-(terc-butil)picolinimidamida generalmente implica la reacción de 5-(terc-butil)picolinonitrilo con amoníaco o una amina en condiciones ácidas para formar la imidamida. La sal de clorhidrato se obtiene luego tratando la imidamida con ácido clorhídrico .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las utilizadas en entornos de laboratorio, con optimizaciones para rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 5-(terc-butil)picolinimidamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la imidamida en aminas.
Sustitución: El grupo terc-butilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se utilizan reactivos como halógenos o compuestos organometálicos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos del compuesto original, como aminas, óxidos y otros derivados de piridina funcionalizados .
Aplicaciones Científicas De Investigación
El clorhidrato de 5-(terc-butil)picolinimidamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como ligando en química de coordinación y como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos industriales
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 5-(terc-butil)picolinimidamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Las vías y dianas moleculares exactas aún están bajo investigación, pero se sabe que interactúa con componentes celulares a nivel molecular .
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de picolinimidamida
- (Z)-N’-cianopicolinimidamida
- Clorhidrato de 4-metoxipicolinimidamida
- Dihidrocloruro de piridina-2,6-bis(carboximidamida)
- (2Z,6Z)-N’2,N’6-Diciano-piridina-2,6-bis(carboximidamida)
Singularidad
El clorhidrato de 5-(terc-butil)picolinimidamida es único debido a la presencia del grupo terc-butilo, que imparte propiedades estéricas y electrónicas distintas. Esto lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y para desarrollar nuevas entidades químicas con propiedades específicas deseadas .
Propiedades
Número CAS |
1179360-93-0 |
|---|---|
Fórmula molecular |
C10H16ClN3 |
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
5-tert-butylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H |
Clave InChI |
KEWBCXUYNRYYBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(C=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


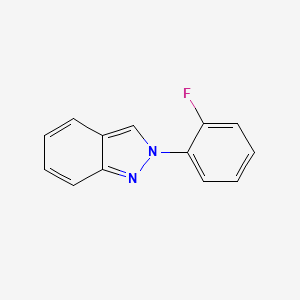
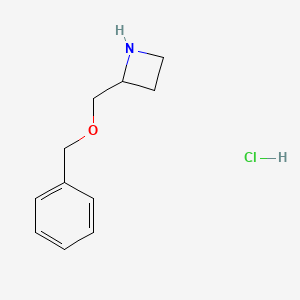
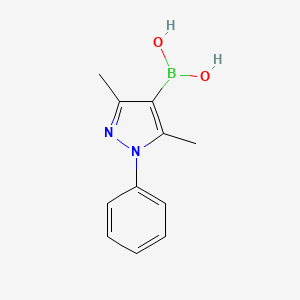
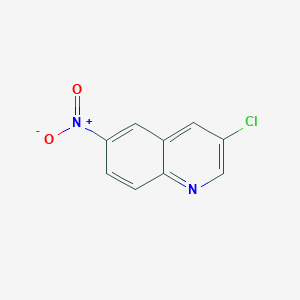

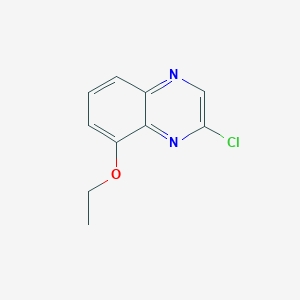


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)


![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)
